2,2-Diethylbutanoic acid CAS number and properties

An In-depth Technical Guide to 2,2-Diethylbutanoic Acid For Researchers, Scientists, and Drug Development Professionals Chemical Identification and Properties CAS Number: 813-58-1 Synonyms: 2,2-Diethylbutyric acid, Triet...

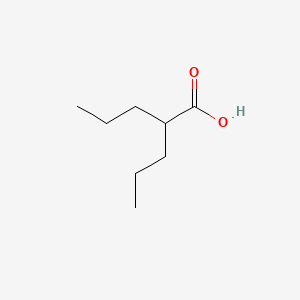

2,2-Diethylbutanoic acid is a substituted carboxylic acid with a quaternary carbon atom at the alpha position. Its structure contributes to its distinct physical and chemical properties.

Table 1: Physical and Chemical Properties of 2,2-Diethylbutanoic Acid

A common and effective method for the synthesis of 2,2-disubstituted carboxylic acids like 2,2-diethylbutanoic acid is through the malonic ester synthesis. This method involves the dialkylation of a malonic ester followed by hydrolysis and decarboxylation.

Experimental Protocol: Malonic Ester Synthesis

This protocol is a general representation and may require optimization for specific laboratory conditions.

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.

Cool the solution in an ice bath.

Add diethyl malonate dropwise to the sodium ethoxide solution with constant stirring. This reaction forms the sodium salt of the diethyl malonate enolate.

Step 2: First Alkylation

To the enolate solution, add one equivalent of ethyl iodide dropwise through the dropping funnel.

After the addition is complete, reflux the mixture for 2-3 hours to ensure complete reaction.

Cool the reaction mixture to room temperature.

Step 3: Second Alkylation

To the solution containing the mono-alkylated product, add a second equivalent of sodium ethoxide to form the enolate again.

Slowly add a second equivalent of ethyl iodide and reflux the mixture for another 2-3 hours.

After cooling, most of the ethanol is removed by distillation.

Step 4: Hydrolysis and Decarboxylation

Add concentrated hydrochloric acid to the residue from the previous step and reflux the mixture. This will hydrolyze the ester groups to carboxylic acids.

Continued heating will cause the decarboxylation of the resulting malonic acid derivative to yield 2,2-diethylbutanoic acid.

Step 5: Work-up and Purification

After cooling, saturate the aqueous layer with sodium chloride.

Extract the product with diethyl ether.

Wash the combined ether extracts with brine, dry over anhydrous magnesium sulfate, and filter.

Remove the ether by distillation. The crude product can be further purified by vacuum distillation.

Diagram 1: Synthesis Workflow of 2,2-Diethylbutanoic Acid

Caption: A logical workflow for the synthesis of 2,2-diethylbutanoic acid.

Potential Biological Activities and Applications

Preliminary research suggests that 2,2-diethylbutanoic acid may possess interesting biological properties, making it a compound of interest for further investigation in drug development and chemical biology.

Fluorescent Probe for Messenger RNA (mRNA)

It has been suggested that 2,2-diethylbutanoic acid can act as a fluorescent probe for the detection of messenger RNA (mRNA).[1] This property could be valuable for studying gene expression and other cellular processes involving mRNA. The exact mechanism of its fluorescence and interaction with mRNA is an area for further research.

Potential Anticancer Activity

There are indications that 2,2-diethylbutanoic acid may inhibit tumor growth.[1] The proposed mechanism involves binding to the carboxylate and hydroxyl groups on the cell membrane, potentially disrupting cellular functions. However, detailed studies are required to validate this activity and elucidate the precise molecular pathways involved.

Diagram 2: Proposed Mechanism of Action for Tumor Growth Inhibition

Caption: A logical diagram of the proposed anti-tumor mechanism.

Future Directions and Research Opportunities

The available information on 2,2-diethylbutanoic acid suggests several avenues for future research:

Detailed Synthesis Optimization: A thorough investigation into the optimization of the synthesis of 2,2-diethylbutanoic acid to improve yield and purity is warranted.

Elucidation of Biological Mechanisms: In-depth studies are needed to confirm and characterize the reported biological activities. This includes spectroscopic studies to understand its properties as a fluorescent probe and cell-based assays to investigate its anticancer effects.

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of 2,2-diethylbutanoic acid could provide valuable insights into the structural features required for its biological activity.

Drug Development Potential: Should the anticancer activity be confirmed and the mechanism of action be elucidated, 2,2-diethylbutanoic acid could serve as a lead compound for the development of new therapeutic agents.

This technical guide provides a summary of the current knowledge on 2,2-diethylbutanoic acid. Further research is necessary to fully explore its potential in various scientific and therapeutic applications.

An In-depth Technical Guide to the Synthesis and Purification of 2,2-Diethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the primary synthetic routes and purification strategies for 2,2-diethylbutanoic acid (CAS No: 813...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and purification strategies for 2,2-diethylbutanoic acid (CAS No: 813-58-1), a substituted carboxylic acid with potential applications in medicinal chemistry and materials science. This document outlines detailed experimental protocols, presents comparative quantitative data, and includes process visualizations to facilitate its practical application in a laboratory setting.

Introduction

2,2-Diethylbutanoic acid, also known as triethylacetic acid, is a C8 branched-chain carboxylic acid. Its structure, featuring a quaternary α-carbon, imparts unique steric and electronic properties that are of interest in the design of novel therapeutic agents and specialized polymers. The efficient and scalable synthesis of this compound is crucial for enabling its further investigation and potential commercialization. This guide focuses on two robust and well-established synthetic methodologies: the malonic ester synthesis and the Grignard reaction. Additionally, detailed purification protocols are provided to ensure the isolation of high-purity 2,2-diethylbutanoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 2,2-diethylbutanoic acid is presented in Table 1. This data is essential for guiding reaction work-up and purification procedures.

Table 1: Physicochemical Properties of 2,2-Diethylbutanoic Acid

Two primary synthetic pathways for 2,2-diethylbutanoic acid are detailed below. Each method offers distinct advantages and challenges in terms of starting material availability, reaction scalability, and overall efficiency.

Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for the preparation of substituted carboxylic acids.[3][4] For 2,2-diethylbutanoic acid, this involves the sequential dialkylation of diethyl malonate with an ethyl halide, followed by hydrolysis and decarboxylation of the resulting diethyl diethylmalonate intermediate.[5]

Step 1: Formation of Sodium Ethoxide

In a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 200 mL of absolute ethanol (B145695).

Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas. Ensure adequate ventilation and control the rate of addition to maintain a manageable reaction.

Once all the sodium has reacted to form sodium ethoxide, allow the solution to cool to room temperature.

Step 2: First Alkylation

To the freshly prepared sodium ethoxide solution, add 80 g (0.5 mol) of diethyl malonate dropwise with stirring.

After the addition is complete, add 78 g (0.5 mol) of ethyl iodide dropwise. The reaction mixture will warm up.

Heat the mixture to reflux for 2 hours to ensure complete monoalkylation.

Step 3: Second Alkylation

Prepare a second equivalent of sodium ethoxide by reacting 11.5 g (0.5 mol) of sodium with 200 mL of absolute ethanol in a separate flask.

Cool the monoalkylation reaction mixture to room temperature and add the second equivalent of sodium ethoxide solution.

Add another 78 g (0.5 mol) of ethyl iodide dropwise and heat the mixture to reflux for an additional 4 hours to facilitate dialkylation.

Step 4: Hydrolysis and Decarboxylation

After cooling, remove the ethanol by distillation.

To the residue, add a solution of 80 g (2.0 mol) of sodium hydroxide (B78521) in 300 mL of water.

Heat the mixture to reflux for 4-6 hours to hydrolyze the ester.

Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of 1-2.

Heat the acidic solution to reflux for 2-4 hours, or until the evolution of carbon dioxide ceases, to effect decarboxylation.

Step 5: Work-up and Isolation

Cool the mixture and extract the product with diethyl ether (3 x 150 mL).

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663), and filter.

Remove the solvent by rotary evaporation to yield crude 2,2-diethylbutanoic acid.

Caption: Workflow for the synthesis of 2,2-diethylbutanoic acid via malonic ester synthesis.

Grignard Reaction

The Grignard reaction provides an alternative route to 2,2-diethylbutanoic acid. This method involves the preparation of a Grignard reagent from a suitable tertiary alkyl halide, followed by its reaction with carbon dioxide (carboxylation).[6][7]

3-chloro-3-ethylpentane can be prepared from 3-ethyl-3-pentanol (B146929) via reaction with a chlorinating agent such as thionyl chloride or concentrated hydrochloric acid.

Step 2: Grignard Reagent Formation

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 7.6 g (0.32 mol) of magnesium turnings.

Add 300 mL of anhydrous tetrahydrofuran (B95107) (THF) and a small crystal of iodine to activate the magnesium.

Add approximately 4 g of 3-chloro-3-ethylpentane to initiate the reaction. The mixture should be warmed to 50-55 °C.

Once the reaction begins (indicated by a color change and gentle refluxing), slowly add a solution of 28 g of 3-chloro-3-ethylpentane in 80 mL of anhydrous THF dropwise, maintaining a gentle reflux.

After the addition is complete, continue to reflux for an additional 30 minutes.

Step 3: Carboxylation

Cool the Grignard reagent solution to between -10 °C and -5 °C in an ice-salt bath.

Bubble dry carbon dioxide gas through the solution with vigorous stirring. Alternatively, pour the Grignard solution onto an excess of crushed dry ice.

Continue the addition of carbon dioxide until the exothermic reaction ceases.

Allow the mixture to warm to room temperature and stir for 1 hour.

Step 4: Work-up and Isolation

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

At 20-30 °C, add 36% hydrochloric acid dropwise until the pH of the aqueous layer is between 2 and 3.

Stir the mixture for 1 hour at 20-30 °C.

Extract the product with diethyl ether (2 x 200 mL).

Combine the organic layers and wash with saturated sodium chloride solution.

Dry the organic layer over anhydrous magnesium sulfate for 2 hours, filter, and remove the solvent by rotary evaporation to yield crude 2,2-diethylbutanoic acid.[6]

Caption: Workflow for the synthesis of 2,2-diethylbutanoic acid via Grignard reaction.

Purification

The crude 2,2-diethylbutanoic acid obtained from either synthesis will likely contain unreacted starting materials, by-products, and residual solvents. A multi-step purification process is recommended to achieve high purity.

Acid-Base Extraction

This technique is highly effective for separating the acidic product from neutral and basic impurities.

Dissolve the crude product in diethyl ether.

Extract the ether solution with a 1 M aqueous solution of sodium hydroxide. The 2,2-diethylbutanoic acid will be deprotonated to its sodium salt and move into the aqueous layer.

Separate the aqueous layer and wash it with fresh diethyl ether to remove any remaining neutral impurities.

Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the purified carboxylic acid.

Extract the purified acid with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

Fractional Distillation

Given the boiling point of 2,2-diethylbutanoic acid, vacuum distillation is recommended to prevent thermal decomposition.

Set up a fractional distillation apparatus for vacuum operation.

Place the crude or acid-base extracted product in the distillation flask with a few boiling chips.

Slowly reduce the pressure and begin heating the flask.

Collect the fraction that distills at the appropriate temperature for the given pressure. The boiling point will need to be estimated using a nomograph if not performing the distillation at atmospheric pressure.

Crystallization

With a melting point of 39.5 °C, crystallization can be an effective final purification step.

Dissolve the 2,2-diethylbutanoic acid in a minimal amount of a suitable hot solvent. A nonpolar solvent such as hexane (B92381) or a mixed solvent system like hexane/acetone may be appropriate.

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

Dry the crystals under vacuum to remove any residual solvent.

An In-depth Technical Guide to 2,2-Diethylbutanoic Acid: Structural Analogs and Derivatives in Drug Development

For Researchers, Scientists, and Drug Development Professionals Abstract 2,2-Diethylbutanoic acid, a branched-chain carboxylic acid, and its structural analogs and derivatives represent a class of compounds with signific...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Diethylbutanoic acid, a branched-chain carboxylic acid, and its structural analogs and derivatives represent a class of compounds with significant therapeutic potential, particularly in the field of neurology. Drawing parallels to the established anticonvulsant valproic acid, these molecules are being investigated for their efficacy in treating conditions such as epilepsy. This technical guide provides a comprehensive overview of the core aspects of 2,2-diethylbutanoic acid analogs and derivatives, focusing on their synthesis, biological activity, and underlying mechanisms of action. This document is intended to serve as a resource for researchers and drug development professionals engaged in the exploration of novel therapeutics.

Introduction

Branched-chain fatty acids are a class of lipids that have garnered increasing interest for their diverse biological activities, including anti-inflammatory and anti-cancer properties. Within this class, 2,2-disubstituted butanoic acids have emerged as a promising scaffold for the development of new therapeutic agents. 2,2-Diethylbutanoic acid, in particular, shares structural similarities with valproic acid, a widely used antiepileptic drug, suggesting its potential for development as a modulator of neuronal excitability. This guide will delve into the structural analogs and derivatives of 2,2-diethylbutanoic acid, with a focus on their anticonvulsant properties.

Structural Analogs and Derivatives of 2,2-Diethylbutanoic Acid

The core structure of 2,2-diethylbutanoic acid can be systematically modified to generate a library of analogs and derivatives with potentially enhanced potency and altered pharmacokinetic profiles. Key modifications include alterations of the alkyl substituents at the C2 position and derivatization of the carboxylic acid moiety.

Analogs with Varying Alkyl Substituents

Systematic variation of the alkyl groups at the 2-position of the butanoic acid backbone has been a key strategy in exploring the structure-activity relationship (SAR) for anticonvulsant effects.

Carboxylic Acid Derivatives: Amides and Esters

Modification of the carboxylic acid group into amides and esters can significantly impact the physicochemical properties of the parent compound, including its solubility, membrane permeability, and metabolic stability.

Table 1: Anticonvulsant Activity of 2,2-Dialkylbutanoic Acid Analogs and Derivatives

ED50: Median Effective Dose; TD50: Median Toxic Dose; PI: Protective Index; MES: Maximal Electroshock Seizure Test; i.p.: Intraperitoneal; - : Data not available.

Synthesis of 2,2-Diethylbutanoic Acid and its Derivatives

The synthesis of 2,2-diethylbutanoic acid and its derivatives can be achieved through various established organic chemistry methodologies.

Synthesis of 2,2-Diethylbutanoic Acid

A common route to 2,2-diethylbutanoic acid involves the alkylation of a suitable precursor.

Synthesis of 2,2-Diethylbutanamide

Amides of 2,2-diethylbutanoic acid can be prepared by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an appropriate amine.

Biological Activity and Mechanism of Action

The primary therapeutic area of interest for 2,2-diethylbutanoic acid analogs is anticonvulsant activity. The mechanism of action is believed to be similar to other branched-chain fatty acid anticonvulsants, primarily involving the modulation of inhibitory and excitatory neurotransmission.

Anticonvulsant Activity

Several analogs of 2,2-diethylbutanoic acid have demonstrated significant anticonvulsant effects in preclinical models of epilepsy, such as the Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[2][3]

Proposed Mechanism of Action

The anticonvulsant effects of branched-chain fatty acids are thought to be mediated through multiple mechanisms that collectively reduce neuronal hyperexcitability. These include:

Enhancement of GABAergic Neurotransmission: By increasing the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[4]

Modulation of Voltage-Gated Ion Channels: By blocking voltage-gated sodium and calcium channels, thereby reducing neuronal firing.[4][5]

The following diagram illustrates the proposed signaling pathways involved in the anticonvulsant action of these compounds.

Caption: Proposed mechanism of anticonvulsant action.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the anticonvulsant potential of novel compounds.

Synthesis of 2,2-Diethylbutanamide (General Procedure)

Acid Chloride Formation: To a solution of 2,2-diethylbutanoic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride carbonyl stretch.

Amidation: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in an anhydrous solvent. Cool the solution to 0 °C. Slowly add the freshly prepared 2,2-diethylbutanoyl chloride solution to the amine solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Animals: Use male Swiss mice (20-25 g) or male Sprague-Dawley rats (100-150 g).

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals (n=8-10 per group). Include a vehicle control group and a positive control group (e.g., phenytoin).

Induction of Seizure: After a predetermined absorption time (e.g., 30-60 minutes for i.p.), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) through corneal or ear-clip electrodes.

Observation: Observe the animals for the presence or absence of a tonic hindlimb extension. The absence of this response is considered protection.

Data Analysis: Calculate the median effective dose (ED50) using probit analysis.

Compound Administration: Administer the test compound and controls as described for the MES test.

Induction of Seizure: After the appropriate absorption time, administer pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg).

Observation: Observe the mice for 30 minutes for the occurrence of generalized clonic seizures lasting for at least 5 seconds. The absence of such seizures is considered protection.

Data Analysis: Calculate the ED50 using probit analysis.

The following diagram outlines a general workflow for the synthesis and evaluation of novel anticonvulsant candidates.

Caption: Drug discovery workflow for anticonvulsants.

Conclusion

2,2-Diethylbutanoic acid and its structural analogs and derivatives represent a promising area of research for the development of novel anticonvulsant therapies. The ability to systematically modify the core structure allows for the fine-tuning of pharmacological and pharmacokinetic properties. The established anticonvulsant screening protocols provide a robust framework for evaluating the efficacy of these new chemical entities. Further investigation into the precise molecular targets and signaling pathways will be crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers and drug developers to advance the exploration of this important class of compounds.

A Technical Guide to the Solubility of 2,2-Diethylbutanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the solubility characteristics of 2,2-diethylbutanoic acid in various organic solvents. Due to a lack...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,2-diethylbutanoic acid in various organic solvents. Due to a lack of readily available quantitative solubility data in published literature, this document focuses on qualitative solubility predictions based on chemical principles and provides detailed experimental protocols for researchers to determine precise solubility values.

Introduction to 2,2-Diethylbutanoic Acid

2,2-Diethylbutanoic acid is a carboxylic acid with the chemical formula C₈H₁₆O₂.[1][2] Its structure, featuring a polar carboxylic acid group and a nonpolar diethylbutyl tail, dictates its solubility behavior. The principle of "like dissolves like" is central to understanding its solubility profile; it is expected to be more soluble in solvents with similar polarity.

Qualitative Solubility Profile

While specific quantitative data is not available in the reviewed literature, a qualitative assessment of the solubility of 2,2-diethylbutanoic acid in common organic solvents can be inferred based on its molecular structure. The following table summarizes these expected solubilities.

Solvent Class

Representative Solvents

Expected Qualitative Solubility

Rationale

Polar Protic

Methanol, Ethanol

Soluble

The carboxylic acid group can form hydrogen bonds with the hydroxyl group of the alcohol, and the alkyl chain is relatively small, allowing for good interaction.

Polar Aprotic

Acetone, DMSO, THF

Soluble

The polarity of these solvents allows for favorable dipole-dipole interactions with the carboxylic acid group.

Nonpolar

Hexane, Toluene

Sparingly Soluble to Insoluble

The nonpolar nature of these solvents does not favorably interact with the polar carboxylic acid group, leading to poor solvation.

Chlorinated

Dichloromethane, Chloroform

Moderately Soluble

These solvents have a moderate polarity and can induce dipole interactions, allowing for some degree of solubility.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods must be employed. The following protocols outline common techniques for determining the solubility of a solid compound like 2,2-diethylbutanoic acid in an organic solvent.

1. Isothermal Shake-Flask Method

This gravimetric method is considered the gold standard for solubility determination due to its accuracy and simplicity.

Principle: A supersaturated solution is prepared and allowed to reach equilibrium at a constant temperature. The concentration of the solute in the saturated solution is then determined by evaporating the solvent and weighing the remaining solute.

Apparatus: Analytical balance, constant temperature water bath or incubator, screw-capped vials, volumetric flasks, and a filtration system (e.g., syringe filters).

Procedure:

Add an excess amount of 2,2-diethylbutanoic acid to a series of vials, each containing a known volume of the desired organic solvent.

Seal the vials and place them in a constant temperature shaker or incubator.

Agitate the vials for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

After equilibration, cease agitation and allow the excess solid to settle.

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe to avoid temperature-induced precipitation.

Filter the supernatant through a syringe filter (of a material compatible with the solvent) into a pre-weighed container.

Evaporate the solvent from the container under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the acid.

Once the solvent is fully evaporated, weigh the container with the dried solute.

Calculate the solubility as the mass of the solute per volume of the solvent (e.g., in g/100 mL or mg/mL).

2. Potentiometric Titration Method

This method is suitable for acidic compounds like 2,2-diethylbutanoic acid and can be faster than the gravimetric method.

Principle: A saturated solution of the acid in the organic solvent is prepared, and the concentration is determined by titration with a standardized basic solution.

Apparatus: Potentiometer with a suitable electrode, burette, magnetic stirrer, and the necessary glassware for preparing a saturated solution.

Procedure:

Prepare a saturated solution of 2,2-diethylbutanoic acid in the chosen solvent at a constant temperature as described in the shake-flask method (steps 1-4).

Carefully withdraw a known volume of the clear, saturated supernatant.

Add a suitable co-solvent if necessary to ensure miscibility with the titrant.

Titrate the solution with a standardized solution of a strong base (e.g., sodium hydroxide (B78521) in a suitable solvent) while monitoring the pH or potential.

The equivalence point of the titration is used to calculate the molar concentration of the acid in the saturated solution.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the determination of solubility using the isothermal shake-flask method.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility of 2,2-diethylbutanoic acid and equips researchers with the necessary protocols to determine precise quantitative data for their specific applications.

An In-Depth Technical Guide to the Cellular Mechanism of Action of 2,2-Diethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct research on the specific cellular mechanism of action for 2,2-diethylbutanoic acid is limited. This guide is constructed based on the wel...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the specific cellular mechanism of action for 2,2-diethylbutanoic acid is limited. This guide is constructed based on the well-documented mechanisms of its structural isomer, valproic acid (VPA), a widely used anticonvulsant and mood stabilizer. Due to their structural similarity, it is presumed that 2,2-diethylbutanoic acid may share some or all of these mechanisms. This document should be used as a guide for potential avenues of research, and all proposed mechanisms require direct experimental validation for 2,2-diethylbutanoic acid.

Introduction

2,2-Diethylbutanoic acid is a branched-chain fatty acid and a structural isomer of the well-known pharmaceutical agent, valproic acid (VPA). While VPA has been extensively studied for its therapeutic effects in epilepsy, bipolar disorder, and migraine prophylaxis, the cellular activities of 2,2-diethylbutanoic acid remain largely unexplored.[1][2] The primary focus of this guide is to delineate the presumed cellular and molecular mechanisms of action of 2,2-diethylbutanoic acid, drawing heavily from the established pharmacology of VPA. These mechanisms are multifaceted and are believed to involve epigenetic regulation, modulation of neurotransmitter systems, and direct effects on ion channels.[3][4][5]

Core Presumed Mechanisms of Action

The therapeutic and cellular effects of valproic acid, and by extension, potentially 2,2-diethylbutanoic acid, are not attributed to a single mode of action but rather to a combination of several distinct molecular interactions.

One of the most significant discoveries in VPA pharmacology is its activity as a direct inhibitor of histone deacetylases (HDACs).[6][7] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to chromatin compaction and transcriptional repression.[8] By inhibiting HDACs, VPA promotes a more open chromatin structure (euchromatin), facilitating the transcription of various genes.[1] This mechanism is thought to underlie its effects on cell differentiation, growth arrest, and its potential as an anti-cancer agent.[7][9]

VPA primarily inhibits Class I and Class IIa HDACs.[9] This inhibition leads to the hyperacetylation of histones, which can reactivate the expression of tumor suppressor genes like p21.[10] It is plausible that 2,2-diethylbutanoic acid, sharing the core carboxylic acid structure, could also fit into the active site of HDACs and exert a similar inhibitory effect.

The Enigmatic Biological Profile of 2,2-Diethylbutanoic Acid: A Review of Current Knowledge

For Immediate Release Shanghai, China – December 21, 2025 – A comprehensive review of the existing scientific literature reveals a significant gap in the understanding of the biological activities of 2,2-Diethylbutanoic...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025 – A comprehensive review of the existing scientific literature reveals a significant gap in the understanding of the biological activities of 2,2-Diethylbutanoic acid (CAS No: 813-58-1), a branched-chain short-chain fatty acid. Despite its availability from chemical suppliers, peer-reviewed research detailing its specific molecular mechanisms, signaling pathways, and therapeutic potential is conspicuously absent. This technical guide consolidates the limited available information and provides a broader context based on the activities of related short-chain fatty acids (SCFAs), offering a resource for researchers, scientists, and drug development professionals.

Overview of 2,2-Diethylbutanoic Acid

2,2-Diethylbutanoic acid, also known as triethylacetic acid, is a carboxylic acid with the molecular formula C8H16O2.[1] Its chemical structure features a butane (B89635) backbone with two ethyl groups attached to the alpha-carbon. While its physical and chemical properties are documented, its biological functions remain largely unexplored in the public domain of scientific research.

Unverified Claims of Biological Activity

A commercial supplier has attributed several biological activities to 2,2-Diethylbutanoic acid, including roles as a fluorescent probe for messenger RNA (mRNA), an inhibitor of protein synthesis, and an anti-tumor agent in mice.[2] It has also been suggested as an analog for the antiplatelet drug clopidogrel.[2] However, extensive searches of peer-reviewed scientific databases have not yielded any primary research to substantiate these claims. Therefore, these purported activities should be considered unverified until validated by independent scientific investigation.

Contextual Biological Activity: The Role of Short-Chain Fatty Acids

In the absence of specific data for 2,2-Diethylbutanoic acid, it is informative to consider the well-established biological roles of short-chain fatty acids (SCFAs). SCFAs are primarily produced by the gut microbiota through the fermentation of dietary fiber and are crucial signaling molecules and energy sources. Their effects are wide-ranging, encompassing the modulation of inflammatory responses, regulation of the immune system, and control of metabolism.

The primary mechanisms of SCFA action include:

G-Protein Coupled Receptor (GPCR) Activation: SCFAs, such as butyrate (B1204436) and propionate, can activate specific GPCRs, including GPR41, GPR43, and GPR109A, initiating downstream signaling cascades that influence various cellular processes.

Histone Deacetylase (HDAC) Inhibition: Some SCFAs, notably butyrate, are known inhibitors of HDACs. By inhibiting these enzymes, SCFAs can alter gene expression, leading to effects such as cell cycle arrest and apoptosis in cancer cells.

It is important to note that the structure of an SCFA, including the presence and position of branched chains, can significantly impact its biological activity. For example, studies on other branched-chain fatty acids have suggested that they may have reduced HDAC inhibitory activity compared to their straight-chain counterparts.

Potential Research Directions

The lack of data on 2,2-Diethylbutanoic acid presents an opportunity for novel research. Future studies could aim to:

Verify the claims of its utility as a fluorescent probe and its effects on protein synthesis and tumor growth.

Investigate its potential interactions with GPCRs and its activity as an HDAC inhibitor.

Explore its metabolic fate and potential therapeutic applications in areas where other SCFAs have shown promise, such as inflammatory diseases and cancer.

General Experimental Protocols for SCFA Analysis

While specific protocols for 2,2-Diethylbutanoic acid are not available, general methodologies for the analysis of SCFAs can be adapted.

Table 1: General Methodologies for Short-Chain Fatty Acid Analysis

Method

Principle

Sample Types

Key Considerations

Gas Chromatography-Mass Spectrometry (GC-MS)

Separation of volatile compounds followed by mass-based detection and quantification.

Fecal samples, plasma, cell culture media

Derivatization is often required to increase volatility.

High-Performance Liquid Chromatography (HPLC)

Separation of compounds in a liquid mobile phase passing through a stationary phase.

Fecal samples, plasma, cell culture media

Can be coupled with various detectors (e.g., UV, MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Provides structural and quantitative information based on the magnetic properties of atomic nuclei.

Various biological samples

Non-destructive but generally less sensitive than MS-based methods.

Experimental Workflow for SCFA Quantification

The following diagram illustrates a general workflow for the quantification of SCFAs from biological samples.

A general experimental workflow for the analysis of short-chain fatty acids.

General Signaling Pathway for SCFAs

The diagram below depicts a simplified, general signaling pathway for SCFAs acting through G-protein coupled receptors.

A simplified general signaling pathway for short-chain fatty acids via GPCRs.

2,2-Diethylbutanoic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals Introduction: 2,2-Diethylbutanoic acid (CAS No. 813-58-1) is a carboxylic acid with potential applications in scientific research, including its use as a fl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,2-Diethylbutanoic acid (CAS No. 813-58-1) is a carboxylic acid with potential applications in scientific research, including its use as a fluorescent probe for messenger RNA (mRNA), an inhibitor of protein synthesis, and as an analog for the antiplatelet drug clopidogrel.[1] This guide provides a comprehensive overview of the known safety and handling precautions for 2,2-Diethylbutanoic acid to ensure its safe use in a laboratory setting. It is imperative to note that while extensive information on its hazards is available, specific quantitative toxicity data such as LD50 and LC50 values are not readily found in publicly accessible databases. Therefore, a cautious and conservative approach to handling this compound is strongly recommended.

Hazard Identification and Classification

2,2-Diethylbutanoic acid is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its oral toxicity, and its irritant effects on the skin, eyes, and respiratory system.[2]

Table 1: GHS Classification of 2,2-Diethylbutanoic Acid [2][3]

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of 2,2-Diethylbutanoic acid, strict adherence to safety protocols is essential.

Engineering Controls

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors or mists.

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

Eye Protection: Wear chemical safety goggles or a face shield.

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Lab coats or other protective clothing should be worn to prevent skin contact.

Respiratory Protection: If working outside a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

General Hygiene Practices

Avoid contact with skin, eyes, and clothing.

Do not eat, drink, or smoke in the laboratory.

Wash hands thoroughly after handling the compound.

First Aid Measures

In case of exposure, immediate action is critical.

Table 3: First Aid Measures for 2,2-Diethylbutanoic Acid

Exposure Route

First Aid Instructions

Inhalation

Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

Skin Contact

Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

Eye Contact

Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

Ingestion

Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire and Explosion Hazards

While not highly flammable, 2,2-Diethylbutanoic acid can burn.

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Hazardous Combustion Products: May produce carbon monoxide and carbon dioxide upon combustion.

Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

Toxicological Information

Potential Biological Activities and Mechanisms

Limited information suggests that 2,2-Diethylbutanoic acid may have interesting biological activities. It has been described as a fluorescent probe for mRNA and an inhibitor of protein synthesis.[1] It has also been used as an analog for clopidogrel, a known antiplatelet agent that acts as a P2Y12 receptor antagonist.[1][6]

Caption: Potential biological interactions of 2,2-Diethylbutanoic acid.

Experimental Protocols: A General Framework

Specific experimental protocols for the safety assessment of 2,2-Diethylbutanoic acid are not available in the reviewed literature. However, a general workflow for assessing the acute toxicity of a novel chemical compound is presented below.

Caption: A generalized workflow for assessing the acute toxicity of a chemical.

Disclaimer: This guide is intended for informational purposes only and does not constitute a complete safety data sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment before handling 2,2-Diethylbutanoic acid and to consult the most up-to-date SDS provided by the supplier. All laboratory work should be conducted by trained personnel in a suitably equipped facility.

An In-depth Technical Guide to the Historical Research of 2,2-Diethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2,2-Diethylbutanoic acid, also known by its historical name triethylacetic acid, is a branched-chain carboxylic acid with the chemical formula...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diethylbutanoic acid, also known by its historical name triethylacetic acid, is a branched-chain carboxylic acid with the chemical formula C8H16O2. While it may not be as widely recognized as other fatty acids, its unique structure and chemical properties have led to its investigation and use in various scientific and industrial fields over the years. This technical guide provides a comprehensive overview of the historical research on 2,2-diethylbutanoic acid, focusing on its discovery, early synthesis methods, physical and chemical characterization, and historical applications. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals interested in the history and potential of this compound.

Historical Synthesis and Characterization

One of the key historical publications that provides insight into the properties of 2,2-diethylbutanoic acid is a 1938 paper by Whitmore and Crooks. This research is noted for its contribution to the understanding of the physical properties of this and other related compounds. A later, significant contribution to the synthesis of this acid was made by Charles Barkenbus in a 1954 publication in the Journal of Organic Chemistry. These early studies laid the groundwork for future investigations into the chemistry and potential applications of 2,2-diethylbutanoic acid.

Early Synthetic Approaches

Historically, the synthesis of 2,2-disubstituted carboxylic acids like 2,2-diethylbutanoic acid has been approached through several general methods. While the specific details from the Barkenbus and Whitmore and Crooks papers require direct consultation, it is plausible that methods such as the malonic ester synthesis or Grignard reactions were employed.

Malonic Ester Synthesis: This classic method involves the alkylation of diethyl malonate. For the synthesis of 2,2-diethylbutanoic acid, this would involve a two-step alkylation of the malonic ester with an ethyl halide (e.g., ethyl bromide), followed by hydrolysis and decarboxylation of the resulting diethyl diethylmalonate.

Grignard Reaction: Another potential historical route involves the use of a Grignard reagent. The reaction of an appropriate Grignard reagent with carbon dioxide is a common method for the synthesis of carboxylic acids.

The following diagram illustrates a plausible historical workflow for the synthesis of 2,2-diethylbutanoic acid based on the malonic ester synthesis, a common technique during the period of its early investigation.

A plausible historical synthesis workflow for 2,2-diethylbutanoic acid.

Quantitative Data

The following table summarizes the key physical and chemical properties of 2,2-diethylbutanoic acid as documented in historical and modern chemical literature.

Property

Value

Reference

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

CAS Number

813-58-1

Melting Point

38-41 °C

Whitmore and Crooks, 1938

Boiling Point

221-222 °C

Synonyms

Triethylacetic acid, 2,2-Diethylbutyric acid

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific research. While the full texts of the original papers by Barkenbus and Whitmore and Crooks are the primary sources for these historical methods, a generalized protocol based on the malonic ester synthesis is provided below as a representative example of a plausible historical experimental procedure.

Objective: Synthesis of 2,2-Diethylbutanoic Acid via Malonic Ester Synthesis.

Preparation of Sodium Ethoxide: In a flame-dried flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

First Alkylation: To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring. After the formation of the enolate is complete, add one equivalent of ethyl bromide and reflux the mixture until the reaction is complete.

Second Alkylation: Cool the reaction mixture and add a second equivalent of sodium ethoxide, followed by a second equivalent of ethyl bromide. Reflux the mixture again until the second alkylation is complete.

Hydrolysis: After cooling, hydrolyze the resulting diethyl diethylmalonate by adding a solution of concentrated hydrochloric acid and refluxing the mixture.

Decarboxylation: After hydrolysis, heat the reaction mixture to a higher temperature to effect decarboxylation of the intermediate diethylmalonic acid.

Isolation and Purification: Cool the reaction mixture and extract the 2,2-diethylbutanoic acid with diethyl ether. Wash the ethereal extract with water, dry over anhydrous sodium sulfate, and remove the ether by distillation. The crude product can be further purified by distillation under reduced pressure.

Characterization: The final product would have been historically characterized by its melting point, boiling point, and elemental analysis.

Historical Applications and Biological Significance

Information on the specific historical industrial applications of 2,2-diethylbutanoic acid is limited in the readily available literature. However, branched-chain carboxylic acids, in general, have found use as intermediates in the synthesis of various organic compounds, including esters for fragrances and plasticizers.

The biological significance of 2,2-diethylbutanoic acid has been explored more in modern research. It has been investigated as a fluorescent probe for the detection of messenger RNA (mRNA) and as an analog for the antiplatelet drug clopidogrel. These modern applications suggest a potential for interaction with biological systems, although specific signaling pathways directly involving 2,2-diethylbutanoic acid have not been extensively documented in historical or contemporary research.

The study of short-chain fatty acids (SCFAs) in general provides a framework for understanding the potential biological roles of 2,2-diethylbutanoic acid. SCFAs are known to act as signaling molecules that can influence various cellular processes.

As no specific signaling pathway for 2,2-diethylbutanoic acid has been described in the literature, a generalized diagram illustrating a potential experimental workflow for investigating its biological activity is presented below. This workflow is based on common methodologies used in drug discovery and molecular biology.

A generalized experimental workflow for investigating the biological activity of 2,2-diethylbutanoic acid.

Conclusion

2,2-Diethylbutanoic acid, or triethylacetic acid, has a history rooted in the mid-20th century exploration of branched-chain carboxylic acids. While its early synthesis and characterization were established through the work of pioneers like Whitmore, Crooks, and Barkenbus, its specific historical applications are not as well-documented as some of its counterparts. Modern research has begun to unveil its potential in areas such as molecular probes and as a scaffold for drug analogs. This technical guide provides a historical context and foundational knowledge that can serve as a valuable starting point for researchers and professionals seeking to explore the untapped potential of this intriguing molecule. Further investigation into its biological activities and potential signaling pathway interactions may reveal new and valuable applications in the future.

Protocols & Analytical Methods

Method

Application Notes: DEBA-Fluor 580 - A Novel Fluorescent Probe for mRNA Visualization in Live Cells

Abstract This application note describes the use of DEBA-Fluor 580, a novel, hypothetical fluorescent probe for the selective detection and imaging of messenger RNA (mRNA) in living cells. DEBA-Fluor 580 is a cell-permea...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes the use of DEBA-Fluor 580, a novel, hypothetical fluorescent probe for the selective detection and imaging of messenger RNA (mRNA) in living cells. DEBA-Fluor 580 is a cell-permeable small molecule designed with a unique 2,2-diethylbutanoyl moiety that facilitates intracellular localization and enhances binding to the hydrophobic pockets of RNA secondary structures. The probe exhibits a significant increase in fluorescence quantum yield upon binding to mRNA, enabling researchers to visualize mRNA distribution and dynamics with high signal-to-noise ratio. Detailed protocols for live-cell imaging of mRNA and quantitative analysis of fluorescence are provided for researchers in cell biology, molecular biology, and drug discovery.

Introduction

The ability to visualize and track mRNA in living cells is crucial for understanding gene expression, regulation, and transport. Small-molecule fluorescent probes offer a powerful tool for real-time imaging of endogenous mRNA without the need for genetic encoding of fluorescent proteins. DEBA-Fluor 580 is a novel fluorescent probe conceptually derived from 2,2-Diethylbutanoic acid. The 2,2-diethylbutanoyl group is hypothesized to provide favorable steric and hydrophobic interactions within the complex folded structures of mRNA, while a linked fluorophore reports on this binding event through an increase in fluorescence.

The proposed mechanism of action involves the targeted binding of DEBA-Fluor 580 to mRNA, which restricts the rotational freedom of the fluorophore, leading to a significant enhancement of its fluorescence. This "light-up" property minimizes background fluorescence from unbound probe, making it ideal for live-cell imaging.

Materials and Methods

DEBA-Fluor 580 Specifications

Property

Value

Chemical Formula

C₃₀H₃₅N₃O₅ (Hypothetical)

Molecular Weight

529.62 g/mol (Hypothetical)

Excitation (max)

560 nm

Emission (max)

580 nm

Quantum Yield (unbound)

~0.05

Quantum Yield (bound to mRNA)

~0.60

Extinction Coefficient

85,000 M⁻¹cm⁻¹

Solubility

DMSO

Storage

-20°C, protected from light

Cell Culture and Staining Protocol

Seed HeLa cells on glass-bottom dishes suitable for fluorescence microscopy.

Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator until they reach 60-70% confluency.

Prepare a 1 mM stock solution of DEBA-Fluor 580 in anhydrous DMSO.

Dilute the DEBA-Fluor 580 stock solution in pre-warmed serum-free cell culture medium to a final working concentration of 1-5 µM.

Remove the culture medium from the cells and wash once with pre-warmed Phosphate-Buffered Saline (PBS).

Add the DEBA-Fluor 580 staining solution to the cells and incubate for 30 minutes at 37°C.

(Optional) For nuclear counterstaining, Hoechst 33342 can be added along with DEBA-Fluor 580.

Remove the staining solution and wash the cells twice with pre-warmed PBS.

Add fresh, pre-warmed culture medium to the cells.

Proceed with live-cell imaging.

Fluorescence Microscopy

Microscope: Inverted fluorescence microscope equipped with a high-sensitivity sCMOS or EMCCD camera.

Excitation: 561 nm laser line or a standard TRITC/Cy3 filter set.

Emission: 570-620 nm bandpass filter.

Objective: 60x or 100x oil-immersion objective.

Imaging conditions: Maintain cells at 37°C and 5% CO₂ during imaging using a stage-top incubator.

Results and Discussion

Spectral Properties of DEBA-Fluor 580

The fluorescence emission of DEBA-Fluor 580 is significantly enhanced in the presence of total cellular RNA. The table below summarizes the key photophysical properties of the probe in its free and RNA-bound states.

Condition

Max Excitation (nm)

Max Emission (nm)

Quantum Yield (Φ)

DEBA-Fluor 580 in PBS

560

582

0.05

DEBA-Fluor 580 + Yeast RNA

562

580

0.62

DEBA-Fluor 580 + dsDNA

560

583

0.08

The data indicates a more than 12-fold increase in quantum yield upon binding to RNA, with minimal change in the presence of DNA, suggesting a preferential interaction with RNA.

Live-Cell Imaging of mRNA

HeLa cells stained with 2.5 µM DEBA-Fluor 580 exhibited bright intracellular fluorescence, with a distribution consistent with known mRNA localization patterns. A diffuse cytoplasmic signal was observed, with brighter puncta that may represent sites of active translation or mRNA granules. The nucleoli, which are rich in ribosomal RNA, also showed significant staining.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Live-Cell mRNA Imaging

Caption: Workflow for staining and imaging mRNA in live cells using DEBA-Fluor 580.

Hypothetical Signaling Pathway for mRNA Localization

Application

Application Notes and Protocols for 2,2-Diethylbutanoic Acid in Metabolic Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction 2,2-Diethylbutanoic acid is a branched-chain fatty acid whose metabolic significance is not yet fully characterized. However, its structural si...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diethylbutanoic acid is a branched-chain fatty acid whose metabolic significance is not yet fully characterized. However, its structural similarity to the well-known antiepileptic drug, valproic acid (VPA), suggests a potential for interaction with key metabolic pathways, particularly mitochondrial fatty acid β-oxidation. Valproic acid is known to cause mitochondrial toxicity by interfering with this pathway, leading to effects such as hepatotoxicity.[1][2][3] This document provides a detailed overview of the hypothesized metabolic impact of 2,2-diethylbutanoic acid, along with comprehensive protocols for its analysis in biological samples and the assessment of its effects on cellular metabolism. Given the limited direct research on 2,2-diethylbutanoic acid, the information on its metabolic effects is largely inferred from studies on VPA.

Hypothesized Metabolic Pathway and Mechanism of Action

2,2-Diethylbutanoic acid, as a branched-chain fatty acid, is presumed to enter the fatty acid metabolism pathway. It is hypothesized to be activated to its coenzyme A (CoA) thioester, 2,2-diethylbutanoyl-CoA, within the mitochondrial matrix. This metabolite may then interfere with the β-oxidation of endogenous fatty acids.

The proposed mechanism of action, based on the known effects of valproic acid, involves the inhibition of one or more key enzymes in the β-oxidation spiral.[1] A primary target is likely carnitine palmitoyltransferase I (CPT1), the enzyme responsible for the transport of long-chain fatty acids into the mitochondria. Inhibition of CPT1 would lead to a decreased rate of fatty acid oxidation and an accumulation of lipids. Furthermore, the sequestration of free Coenzyme A as 2,2-diethylbutanoyl-CoA could limit the availability of this essential cofactor for other metabolic reactions, further disrupting mitochondrial function.[1]

Caption: Hypothesized metabolic fate of 2,2-diethylbutanoic acid and its inhibitory effect on fatty acid β-oxidation.

Data Presentation

Due to the lack of specific quantitative data for 2,2-diethylbutanoic acid in the scientific literature, the following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Quantitative Analysis of 2,2-Diethylbutanoic Acid in Biological Samples

Parameter

Result

Linearity (r²)

> 0.99

Limit of Detection (LOD)

Report in ng/mL or µM

Limit of Quantification (LOQ)

Report in ng/mL or µM

Intra-day Precision (%CV)

< 15%

Inter-day Precision (%CV)

< 15%

Matrix Effect (%)

Report Range

Recovery (%)

Report Range

Sample Concentration Range

Report observed range in specific matrix (e.g., human plasma)

Table 2: Effect of 2,2-Diethylbutanoic Acid on Fatty Acid Oxidation

Treatment

Concentration (µM)

Fatty Acid Oxidation Rate (% of Control)

Statistical Significance (p-value)

Control

0

100

-

2,2-Diethylbutanoic Acid

10

2,2-Diethylbutanoic Acid

50

2,2-Diethylbutanoic Acid

100

Positive Control (e.g., Etomoxir)

Specify

Experimental Protocols

The following protocols are based on established methods for the analysis of branched-chain fatty acids and the assessment of fatty acid oxidation. Researchers should validate and optimize these protocols for their specific experimental conditions.

Protocol 1: Quantification of 2,2-Diethylbutanoic Acid in Biological Samples by GC-MS

This protocol describes the analysis of 2,2-diethylbutanoic acid using gas chromatography-mass spectrometry (GC-MS) after derivatization.

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

Sample Preparation:

To 100 µL of the biological sample, add the internal standard.

For plasma or tissue homogenates, precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

For urine samples, a dilution with water may be sufficient.

Derivatization:

Evaporate the supernatant to dryness under a stream of nitrogen.

Reconstitute the residue in 50 µL of acetonitrile.

Add 10 µL of 5% PFBBr in acetonitrile and 10 µL of 10% DIPEA in acetonitrile.

Incubate at 60°C for 30 minutes.

Evaporate to dryness under nitrogen.

Extraction:

Reconstitute the derivatized sample in 100 µL of water and 500 µL of hexane.

Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 5 minutes.

Transfer the upper hexane layer containing the derivatized analyte to a GC vial.

GC-MS Analysis:

Injector Temperature: 280°C

Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

Carrier Gas: Helium

MS Detection: Use selected ion monitoring (SIM) mode for the characteristic ions of the PFB-ester of 2,2-diethylbutanoic acid and the internal standard.

Quantification:

Construct a calibration curve using standards prepared in the same biological matrix and processed alongside the samples.

Calculate the concentration of 2,2-diethylbutanoic acid based on the peak area ratio to the internal standard.

Caption: Workflow for the quantification of 2,2-diethylbutanoic acid by GC-MS.

Protocol 2: In Vitro Fatty Acid Oxidation Assay

This protocol measures the rate of fatty acid oxidation in cultured cells treated with 2,2-diethylbutanoic acid using a radiolabeled fatty acid substrate.[4][5]

Materials:

Cultured cells (e.g., HepG2 hepatocytes)

2,2-Diethylbutanoic acid

[1-¹⁴C]Palmitic acid

Fatty acid-free bovine serum albumin (BSA)

Cell culture medium

Scintillation fluid and counter

Procedure:

Cell Culture and Treatment:

Seed cells in a multi-well plate and allow them to adhere.

Treat the cells with various concentrations of 2,2-diethylbutanoic acid for a predetermined time (e.g., 24 hours). Include a vehicle control.

Preparation of Radiolabeled Substrate:

Prepare a solution of [1-¹⁴C]palmitic acid complexed with fatty acid-free BSA in serum-free medium.

Fatty Acid Oxidation Assay:

Wash the cells with warm PBS.

Add the [1-¹⁴C]palmitic acid-BSA medium to each well.

Place a piece of filter paper soaked in a CO₂ trapping agent (e.g., NaOH or β-phenylethylamine) in a center well or suspended above the medium.

Seal the plate and incubate at 37°C for 1-2 hours.

Stop the reaction by adding perchloric acid to the medium.

Measurement of ¹⁴CO₂:

Transfer the filter paper to a scintillation vial containing scintillation fluid.

Count the radioactivity using a scintillation counter to determine the amount of ¹⁴CO₂ produced.

Data Analysis:

Normalize the ¹⁴CO₂ counts to the protein concentration in each well.

Express the fatty acid oxidation rate as a percentage of the control.

Caption: Experimental workflow for the in vitro fatty acid oxidation assay.

Application of 2,2-Diethylbutanoic Acid in Lipid Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 2,2-Diethylbutanoic acid is a branched-chain fatty acid (BCFA) whose role in lipid research is an emerging area of investigation. While direct...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diethylbutanoic acid is a branched-chain fatty acid (BCFA) whose role in lipid research is an emerging area of investigation. While direct studies on this specific molecule are limited, its structural similarity to other BCFAs and the well-characterized drug, Valproic acid, suggests its potential to modulate various aspects of lipid metabolism. This document provides detailed application notes and experimental protocols for investigating the effects of 2,2-Diethylbutanoic acid on lipid accumulation, adipocyte differentiation, and cellular fatty acid profiles. The methodologies described are based on established protocols for similar compounds and are intended to serve as a comprehensive guide for researchers.

Application Notes

2,2-Diethylbutanoic acid can be explored in several key areas of lipid research:

Modulation of Hepatic Lipid Accumulation: As a BCFA, 2,2-Diethylbutanoic acid may influence the synthesis, storage, and oxidation of lipids in hepatocytes. This has implications for studies on non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders associated with hepatic steatosis.

Impact on Adipocyte Differentiation and Function: BCFAs have been shown to affect the differentiation of preadipocytes into mature adipocytes, a crucial process in adipose tissue development and function. Investigating 2,2-Diethylbutanoic acid in this context could reveal its potential role in obesity and related metabolic diseases.

Alteration of Cellular Fatty Acid Profiles: The incorporation and metabolism of 2,2-Diethylbutanoic acid can alter the composition of cellular fatty acids, which may, in turn, affect membrane fluidity, signaling pathways, and the production of lipid mediators.

Analog for Valproic Acid Studies: Given its structural similarity, 2,2-Diethylbutanoic acid can be used as a research compound to dissect the specific structural determinants of Valproic acid's effects on lipid metabolism, potentially separating its therapeutic actions from its side effects.[1][2][3][4]

Quantitative Data Summary

The following tables present hypothetical quantitative data to illustrate the potential effects of 2,2-Diethylbutanoic acid in various assays. These values are for illustrative purposes and should be determined experimentally.

Table 1: Effect of 2,2-Diethylbutanoic Acid on Lipid Accumulation in HepG2 Hepatocytes

Table 2: Effect of 2,2-Diethylbutanoic Acid on 3T3-L1 Adipocyte Differentiation

Treatment Group

Concentration (µM)

Oil Red O Staining (Absorbance at 510 nm)

Adiponectin Secretion (ng/mL)

Undifferentiated Control

0

0.12 ± 0.02

< 0.1

Differentiated Control

0

1.25 ± 0.11

15.6 ± 1.8

2,2-DEBA

10

1.08 ± 0.09

13.2 ± 1.5

2,2-DEBA

50

0.85 ± 0.07

10.5 ± 1.2

2,2-DEBA

100

0.62 ± 0.05

7.8 ± 0.9

Table 3: Alterations in Cellular Fatty Acid Profile of HepG2 Cells Treated with 2,2-Diethylbutanoic Acid (1 mM for 24h)

Fatty Acid

Control (% of Total Fatty Acids)

2,2-DEBA Treated (% of Total Fatty Acids)

Fold Change

Palmitic acid (16:0)

25.4 ± 2.1

22.1 ± 1.9

0.87

Stearic acid (18:0)

12.8 ± 1.1

10.5 ± 0.9

0.82

Oleic acid (18:1n9)

35.1 ± 2.8

38.9 ± 3.1

1.11

Linoleic acid (18:2n6)

10.2 ± 0.9

9.8 ± 0.8

0.96

2,2-Diethylbutanoic acid

Not Detected

5.2 ± 0.6

-

Experimental Protocols

Protocol 1: In Vitro Assessment of Hepatic Lipid Accumulation

This protocol details the treatment of a human hepatocyte cell line (HepG2) with 2,2-Diethylbutanoic acid to assess its impact on lipid accumulation.

1. Cell Culture and Treatment:

Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.

Prepare a stock solution of 2,2-Diethylbutanoic acid in dimethyl sulfoxide (B87167) (DMSO).

Induce lipid accumulation by treating cells with 0.5 mM oleic acid complexed to bovine serum albumin (BSA) for 24 hours.[5][6]

Co-treat cells with varying concentrations of 2,2-Diethylbutanoic acid (e.g., 0.1, 0.5, 1.0 mM) or vehicle control (DMSO).[7]

2. Quantification of Intracellular Triglycerides:

After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

Lyse the cells and measure the protein concentration using a BCA protein assay kit.

Extract total lipids from the cell lysate using a suitable organic solvent mixture (e.g., chloroform:methanol).

Quantify triglyceride levels using a commercial colorimetric or fluorometric triglyceride assay kit.

Normalize triglyceride content to the total protein concentration.

3. Visualization of Lipid Droplets (Oil Red O Staining):

Fix the treated cells with 10% formalin for 1 hour.[7]

2,2-Diethylbutanoic Acid: A Non-Hydrolyzable Fatty Acid Analog with Limited Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction 2,2-Diethylbutanoic acid is a branched-chain fatty acid that, due to its quaternary alpha-carbon, is resistant to metabolic degradation via bet...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diethylbutanoic acid is a branched-chain fatty acid that, due to its quaternary alpha-carbon, is resistant to metabolic degradation via beta-oxidation. This structural feature makes it a potential tool for researchers as a non-hydrolyzable fatty acid analog to investigate cellular processes that are influenced by fatty acids, independent of their metabolic breakdown. However, a comprehensive review of available scientific literature reveals that 2,2-diethylbutanoic acid is not a widely studied compound in biological research. While its chemical and physical properties are documented, detailed information regarding its biological effects, specific applications as a research tool, and the signaling pathways it may modulate is scarce.

This document summarizes the currently available information on 2,2-diethylbutanoic acid and provides a general overview of the potential applications of non-hydrolyzable fatty acid analogs in research. It is important to note that the detailed experimental protocols and quantitative data tables requested cannot be provided due to the lack of specific studies on this particular compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2,2-diethylbutanoic acid is presented in the table below. This information is compiled from various chemical databases and supplier information.

While specific experimental data for 2,2-diethylbutanoic acid is lacking, its nature as a non-hydrolyzable fatty acid analog suggests potential utility in the following areas of research. The workflow for investigating such a compound is outlined below.

Caption: Hypothetical research workflow for characterizing a novel non-hydrolyzable fatty acid analog.

Studying G-Protein Coupled Receptors (GPCRs)

Many fatty acids act as signaling molecules by binding to specific GPCRs, such as the free fatty acid receptors (FFARs). A non-hydrolyzable analog like 2,2-diethylbutanoic acid could be used to stimulate these receptors continuously without being consumed by metabolic processes, allowing for a clearer investigation of the downstream signaling pathways.

Caption: Generalized signaling pathway for a fatty acid analog via a G-protein coupled receptor.

Investigating Protein Acylation

Fatty acids are covalently attached to proteins in a process called acylation, which can affect protein localization and function. A non-hydrolyzable analog could be used to study the enzymes involved in this process or to create acylated proteins that are resistant to removal of the fatty acid moiety, thereby "locking" the protein in a particular state.

Limited Biological Data

One commercially available source suggests that 2,2-diethylbutanoic acid may act as a fluorescent probe for detecting messenger RNA (mRNA) and could potentially inhibit tumor growth by binding to the cell membrane.[5] However, these claims are not substantiated by peer-reviewed research articles in the provided search results, and no quantitative data or experimental details are available to support these statements.

Experimental Protocols (General)

Due to the absence of specific studies on 2,2-diethylbutanoic acid, detailed experimental protocols cannot be provided. However, researchers interested in investigating this compound could adapt standard protocols used for other fatty acid analogs. Below are general outlines for key experiments.

Cell Viability Assay

Objective: To determine the cytotoxic effects of 2,2-diethylbutanoic acid on a chosen cell line.

Protocol Outline:

Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

Compound Preparation: Prepare a stock solution of 2,2-diethylbutanoic acid in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture medium.

Treatment: Replace the culture medium with the medium containing different concentrations of 2,2-diethylbutanoic acid. Include a vehicle control (medium with DMSO) and an untreated control.

Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

Viability Assessment: Use a commercial cell viability reagent (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.

Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the percentage of viable cells relative to the control. Plot the results to determine the IC50 value.

GPCR Activation Assay

Objective: To assess whether 2,2-diethylbutanoic acid can activate a specific fatty acid-sensing GPCR.

Protocol Outline:

Cell Line: Use a cell line that endogenously expresses the GPCR of interest or a reporter cell line where the GPCR is overexpressed and linked to a reporter gene (e.g., luciferase or β-galactosidase).

Treatment: Treat the cells with varying concentrations of 2,2-diethylbutanoic acid. Include a known agonist for the receptor as a positive control.

Incubation: Incubate for a period sufficient to allow for receptor activation and reporter gene expression.

Assay: Perform the appropriate reporter assay (e.g., measure luminescence for luciferase) or measure the levels of a second messenger (e.g., cAMP).

Data Analysis: Normalize the reporter activity to a control and plot the dose-response curve to determine the EC50 value.

Conclusion

While 2,2-diethylbutanoic acid possesses the structural characteristics of a non-hydrolyzable fatty acid analog, there is a significant lack of published research on its biological effects and applications. The information available is insufficient to provide detailed application notes, quantitative data, or specific experimental protocols as requested. Researchers interested in using this compound would need to perform foundational in vitro and in vivo studies to characterize its biological activity and potential as a research tool. The general protocols and hypothetical applications described here can serve as a starting point for such investigations.

Application Notes and Protocols for 2,2-Diethylbutanoic Acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Introduction 2,2-Diethylbutanoic acid is a branched-chain carboxylic acid.[1] While specific research on its biological activities in cell culture is limite...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diethylbutanoic acid is a branched-chain carboxylic acid.[1] While specific research on its biological activities in cell culture is limited, its structural similarity to other short-chain fatty acids (SCFAs) and valproic acid (VPA), a well-known histone deacetylase (HDAC) inhibitor, suggests potential applications in cancer research, cell differentiation, and regulation of gene expression.[] This document provides a comprehensive guide for the use of 2,2-Diethylbutanoic acid in cell culture, including detailed protocols for its preparation, application, and the assessment of its biological effects.

Disclaimer: The following protocols are general guidelines and should be adapted based on the specific cell line and experimental objectives. Due to the limited specific data on 2,2-Diethylbutanoic acid, these recommendations are largely based on established protocols for the structurally related compound, valproic acid.

Potential Applications in Cell Culture

HDAC Inhibition: Like valproic acid, 2,2-Diethylbutanoic acid may function as an HDAC inhibitor, leading to alterations in gene expression. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[]

Cancer Research: Its potential role as an anti-proliferative and pro-apoptotic agent makes it a candidate for investigation in various cancer cell lines.

Cell Differentiation: HDAC inhibitors are known to influence cellular differentiation pathways. 2,2-Diethylbutanoic acid could be explored for its effects on the differentiation of stem cells or cancer cells.

Modulation of Signaling Pathways: As a fatty acid, it may also influence cellular signaling pathways related to lipid metabolism and membrane composition.

Data Presentation: Physicochemical Properties and Safety Information